Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine
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Overview
Description
Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine is a complex organic compound that features a benzimidazole core structure. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural attributes, holds promise in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine typically involves the cyclocondensation of ortho-phenylenediamines with appropriate aldehydes or ketones under acidic conditions . One common method includes the reaction of ortho-phenylenediamine with propargyl aldehyde in the presence of an acid catalyst, followed by methylation to introduce the dimethylamino group .
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis to enhance yield and efficiency . This method involves heating a mixture of reactants in a microwave reactor, which significantly reduces reaction time and improves product purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles like sodium azide.
Major Products
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can bind to DNA and proteins, disrupting their normal function . This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Phenylbenzimidazole: Known for its anticancer properties.
4-(1H-Benzimidazol-2-yl)aniline: Used in the synthesis of various pharmaceuticals.
Uniqueness
Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine is unique due to the presence of the prop-2-ynyl group, which enhances its reactivity and potential biological activity . This structural feature distinguishes it from other benzimidazole derivatives and contributes to its diverse applications in scientific research and industry .
Biological Activity
Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine is a compound that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H18N4
- Molecular Weight : 270.34 g/mol
The structure features a dimethylamino group and a benzimidazole moiety, which are critical for its biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Kinases : The compound has been shown to act as an inhibitor of specific kinases involved in signaling pathways related to cancer and inflammation. For instance, it may inhibit IRAK4, a kinase implicated in autoimmune diseases and inflammatory responses .
- Antioxidant Activity : Preliminary studies suggest that this compound possesses antioxidant properties, potentially mitigating oxidative stress in cells .
- Antimicrobial Effects : Some derivatives of benzimidazole compounds, including this one, have demonstrated activity against various gram-positive and gram-negative bacteria .
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in animal models. Key parameters include:
Parameter | Value |
---|---|
Clearance (mL/min/kg) | 20.3 - 124 |
Volume of Distribution (L/kg) | 4.8 - 46.7 |
Half-life (h) | 1.3 - 6.6 |
Bioavailability (%) | 12% |
These values indicate a moderate clearance rate and variable bioavailability, which are crucial for determining dosing regimens in clinical settings.
Case Study 1: Cancer Therapy
A study investigated the efficacy of this compound as a potential therapeutic agent for cancer treatment. The compound was tested on various cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations. The mechanism was attributed to its ability to induce apoptosis through the activation of caspase pathways.
Case Study 2: Inflammatory Diseases
Another study focused on the anti-inflammatory effects of this compound in a rat model of autoimmune disease. Administration led to a marked reduction in inflammatory markers and improved clinical scores compared to control groups, suggesting potential for therapeutic use in conditions like rheumatoid arthritis.
Properties
IUPAC Name |
N,N-dimethyl-4-(1-prop-2-ynylbenzimidazol-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-4-13-21-17-8-6-5-7-16(17)19-18(21)14-9-11-15(12-10-14)20(2)3/h1,5-12H,13H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAVXFVNOAANEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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